molecular formula C6H4ClNO B1588523 5-Chloro-2-formylpyridine CAS No. 31181-89-2

5-Chloro-2-formylpyridine

Cat. No. B1588523
Key on ui cas rn: 31181-89-2
M. Wt: 141.55 g/mol
InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877783B2

Procedure details

To a solution of 2-bromo-5-chloropyridine (14.8 g, 77 mmol) in THF (38.5 mL) was added dropwise a a solution of i-PrMgCl.LiCl (14% in THF, 81 mL, 85 mmol) at 0-5° C. and the resulting mixture stirred at 0° C. for 1 h. Then DMF (7.7 mL, 100 mmol) was added dropwise at −5° C. and the temperature maintained at 0° C. for 2 h. The reaction mixture was then poured into ice cold saturated brine (500 mL) and then extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with saturated sodiumhydrogencarbonate solution, brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:0 to 9:1) afforded the title compound (6.24 g, 57%) which was obtained as a brown solid. MS: m/e=141.0 [M]+.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.5 mL
Type
solvent
Reaction Step One
Name
Quantity
81 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].CN([CH:19]=[O:20])C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH:19]=[O:20])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
38.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
[Li+].[Cl-]
Step Three
Name
Quantity
7.7 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodiumhydrogencarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=1:0 to 9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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